Trifluoro-1,3-benzoxazole-2,4-diamine
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Overview
Description
Trifluoro-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that contains a benzoxazole ring substituted with trifluoromethyl and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-1,3-benzoxazole-2,4-diamine typically involves the condensation of diamines or amino phenols with trifluoroacetonitrile. One efficient method is the condensation of diamines or amino phenols with in situ generated trifluoroacetonitrile (CF3CN) under controlled conditions . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trifluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and diamine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Trifluoro-1,3-benzoxazole-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of trifluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trifluoro-1,3-benzoxazole-2,4-diamine include:
- 2-trifluoromethyl benzimidazole
- 2-trifluoromethyl benzothiazole
- 2-aminobenzoxazole
Uniqueness
This compound is unique due to its trifluoromethyl and diamine substitutions, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
IUPAC Name |
5,6,7-trifluoro-1,3-benzoxazole-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-1-2(9)4(11)5-6(3(1)10)14-7(12)13-5/h11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUJUEPORUGOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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